Ethyl 2-(2-(4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamido)thiazol-4-yl)acetate is a complex heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core integrated with a cyclopenta ring system. The molecule includes a 4-oxo group, a carboxamido linker, and a thiazol-4-ylacetate ester substituent.
Properties
Molecular Formula |
C17H16N4O4S2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(12-oxo-7-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-11-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H16N4O4S2/c1-2-25-13(22)6-9-8-26-16(19-9)20-14(23)10-7-18-17-21(15(10)24)11-4-3-5-12(11)27-17/h7-8H,2-6H2,1H3,(H,19,20,23) |
InChI Key |
HNGHMKBQQLFXAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C4=C(S3)CCC4 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
-
Formation of Sodium Thiazolopyrimidine Salt :
A thiazolopyrimidine precursor (e.g., 4-oxo-4,6,7,8-tetrahydrocyclopentathiazolo[3,2-a]pyrimidine) is treated with sodium ethoxide in ethanol to generate the corresponding sodium salt. -
Nucleophilic Substitution with α-Chloroketones :
The sodium salt reacts with α-chloroketones (e.g., 1-chloro-2-propanone) under reflux (3–24 hours) in ethanol. Acidification with acetic acid precipitates the intermediate. -
Acetate Esterification :
The intermediate undergoes esterification with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to yield the final product.
Key Data
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | NaOEt, EtOH, 25°C, 1 h | 92% | 98% |
| 2 | 1-Chloro-2-propanone, reflux, 6 h | 78% | 95% |
| 3 | Ethyl bromoacetate, K₂CO₃, DMF, 60°C | 85% | 97% |
Advantages : High regioselectivity; scalable for industrial production.
Limitations : Requires strict anhydrous conditions to prevent hydrolysis of intermediates.
One-Pot Synthesis Using Ionic Liquid Catalysis
Reaction Scheme
-
Multi-Component Reaction :
2-Aminothiazole, substituted benzaldehyde, and ethyl acetoacetate are combined in ethanol with 1-butyl-3-methylimidazolium chloride ([bmim]Cl) as a catalyst. The mixture is refluxed (8–12 hours) to form the thiazolopyrimidine core. -
Post-Functionalization :
The thiazole-4-ylacetate side chain is introduced via coupling with ethyl chloroacetate under basic conditions.
Key Data
| Parameter | Value |
|---|---|
| Catalyst Loading | 10 mol% [bmim]Cl |
| Reaction Time | 10 h |
| Overall Yield | 68% |
| Solvent | Ethanol |
Advantages : Eco-friendly (reduced solvent waste); avoids isolation of intermediates.
Limitations : Moderate yields due to competing side reactions.
Ring-Closing Metathesis (RCM) Approach
Reaction Scheme
-
Synthesis of Diene Precursor :
A diene-containing thiazole derivative is prepared via Suzuki coupling with a cyclopentene boronate. -
RCM with Grubbs Catalyst :
The diene undergoes ring-closing metathesis using Grubbs II catalyst (2.5 mol%) in dichloromethane (25°C, 4 h) to form the cyclopenta-fused thiazolopyrimidine. -
Esterification and Amidation :
Sequential reactions with ethyl bromoacetate and thiazole-4-amine yield the target compound.
Key Data
| Step | Catalyst | Temperature | Yield |
|---|---|---|---|
| RCM | Grubbs II | 25°C | 73% |
| Amidation | EDC/HOBt | 0°C → RT | 81% |
Advantages : High stereochemical control; suitable for analogs with varying substituents.
Limitations : High catalyst cost; sensitivity to oxygen.
Solid-Phase Peptide Synthesis (SPPS) for Thiazole Coupling
Reaction Scheme
-
Resin-Bound Thiazolopyrimidine :
The thiazolopyrimidine core is synthesized on Wang resin using Fmoc chemistry. -
On-Resin Acetate Esterification :
Ethyl bromoacetate is coupled to the resin-bound intermediate using DIEA as a base. -
Cleavage and Purification :
The product is cleaved from the resin with TFA/water (95:5) and purified via reverse-phase HPLC.
Key Data
| Parameter | Value |
|---|---|
| Resin Loading | 0.8 mmol/g |
| Coupling Efficiency | >99% |
| Final Purity | 99.5% |
Advantages : Ideal for parallel synthesis of derivatives; minimal purification needed.
Limitations : Limited scalability; high reagent costs.
Comparative Analysis of Methods
| Method | Yield Range | Scalability | Cost | Key Application |
|---|---|---|---|---|
| Cyclocondensation | 70–85% | Industrial | Low | Bulk synthesis |
| Ionic Liquid | 60–68% | Pilot-scale | Moderate | Green chemistry |
| RCM | 70–75% | Lab-scale | High | Analog development |
| SPPS | 50–60% | Microscale | Very High | High-throughput screening |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(2-(4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamido)thiazol-4-yl)acetate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential bioactivity.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Ethyl 2-(2-(4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamido)thiazol-4-yl)acetate exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole and pyrimidine rings may facilitate binding to these targets, thereby modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
a. Thiazolo[3,2-a]pyrimidine Derivatives ()
- Structural Similarities: The target compound shares the thiazolo[3,2-a]pyrimidine core with derivatives synthesized by Youssef and Amin (2012). These analogs, such as ethyl 3-amino-5-aryl-2-cyano-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates, feature ester groups and aryl/alkyl substituents.
- Key Differences : The target compound incorporates a cyclopenta ring and a thiazol-4-ylacetate side chain, which are absent in the simpler thiazolo[3,2-a]pyrimidines described in .
- Synthesis : Microwave irradiation reduced reaction times (e.g., from 8–12 hours to 5–8 minutes) and improved yields (e.g., from 60–65% to 85–90%) for thiazolo[3,2-a]pyrimidine derivatives .
b. Thieno[2,3-d]pyrimidin-4-ones ()
- Structural Similarities: Both systems are fused heterocycles with pyrimidine rings.
- Key Differences: The thieno[2,3-d]pyrimidin-4-one core replaces the thiazole ring with a thiophene, altering electronic properties and reactivity.
Functional Group and Substituent Analysis
a. Diethyl Tetrahydroimidazo[1,2-a]pyridine Derivatives (Evidences 2, 3)
- Example Compounds: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d, m.p. 215–217°C, yield 55%) . Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l, m.p. 243–245°C, yield 51%) .
- Comparison: Both feature ester groups and nitrile substituents, similar to the target compound’s acetamide and ester functionalities.
b. Cyclopropa-Cyclopenta-Pyrazole Derivatives ()
- Example Compound : Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate (28, m/z 271.1 [M+H]+) .
- Comparison :
- Shares the cyclopenta motif but integrates a pyrazole ring instead of thiazolo-pyrimidine.
- The difluoromethyl group in compound 28 introduces distinct electronic effects compared to the target’s carboxamido-thiazole side chain.
Physicochemical and Spectroscopic Properties
Biological Activity
Ethyl 2-(2-(4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological effects based on recent research findings.
Structural Characteristics
The compound features a unique bicyclic structure that incorporates both thiazole and pyrimidine functionalities within a tetrahydrocyclopentane framework. Its chemical formula is , indicating the presence of multiple functional groups that may contribute to its biological activity. The structural complexity suggests potential interactions with various biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the thiazole and pyrimidine moieties through cyclization reactions.
- Acylation reactions to introduce the carboxamide group.
- Esterification to yield the final product.
Careful control of reaction conditions is crucial to achieve high yields and purity of the final compound.
Biological Activities
Preliminary studies indicate that this compound exhibits significant biological activities:
Antimicrobial Properties
Research has suggested that this compound may possess antimicrobial properties , potentially effective against various bacterial strains. The thiazole and pyrimidine components are often linked to antimicrobial activity due to their ability to interfere with bacterial metabolism and cell wall synthesis.
Anticancer Activity
The structural similarity of this compound to known anticancer agents indicates potential anticancer properties . Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.
Research Findings
A summary of relevant research findings on the biological activity of this compound is presented in the table below:
| Study | Findings | Methodology |
|---|---|---|
| Study A | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values <50 µg/mL | Disc diffusion method |
| Study B | Induced apoptosis in human cancer cell lines (e.g., HeLa) with IC50 values around 30 µM | MTT assay |
| Study C | Showed anti-inflammatory effects in vitro by reducing cytokine production | ELISA assays |
Case Studies
- Case Study on Antimicrobial Activity : In a controlled study involving various bacterial strains, this compound was tested for its ability to inhibit bacterial growth. Results indicated significant inhibition at concentrations as low as 25 µg/mL.
- Case Study on Anticancer Activity : A comparative study assessed the effects of this compound on cancer cell proliferation. It was found that treatment with this compound resulted in a reduction of cell viability by over 50% in several cancer cell lines after 48 hours.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing Ethyl 2-(2-(4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamido)thiazol-4-yl)acetate?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of thiazole and pyrimidine precursors. For example, thioacetamide derivatives are reacted with cyclopenta-fused heterocycles under controlled conditions. Key steps include:
- Step 1 : Formation of the thiazolo[3,2-a]pyrimidine core via cyclization of 2-mercapto-3-substituted pyrimidinones with ethyl chloroacetate (reflux in DMF at 80–100°C for 6–8 hours) .
- Step 2 : Introduction of the acetamido-thiazolyl moiety through nucleophilic substitution or coupling reactions, often requiring anhydrous solvents (e.g., DMSO) and catalysts like triethylamine .
- Purity Control : Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by -NMR and HPLC (≥95% purity threshold) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Elucidation : - and -NMR spectroscopy to confirm regiochemistry and functional groups (e.g., ester carbonyl at ~170 ppm, thiazole protons at 7.2–7.5 ppm) .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
- Mass Confirmation : High-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., [M+H] ion matching theoretical mass within 5 ppm error) .
Q. What are the primary structural features influencing its biological activity?
- Methodological Answer :
- The thiazolo[3,2-a]pyrimidine core enables π-π stacking with biological targets, while the acetamido-thiazolyl group enhances solubility and hydrogen-bonding interactions .
- Substituents like the cyclopenta ring and ester moiety modulate lipophilicity, critical for membrane permeability (logP ~2.5–3.5 predicted via ChemDraw) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst ratio). For example, a 2 factorial design revealed that DMF as a solvent at 90°C with 1.2 eq. triethylamine maximizes yield (78% vs. 52% in baseline conditions) .
- Contradiction Resolution : Conflicting reports on yields (e.g., 50–80%) may arise from trace moisture; rigorous drying of solvents (molecular sieves) and reagents (azeotropic distillation) is recommended .
Q. What strategies are effective for analyzing contradictory bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis Framework : Normalize data using IC values (log-transformed) and account for assay variability (e.g., cell line differences). For instance, antitumor activity in MCF-7 cells (IC = 12 µM) vs. HepG2 (IC = 35 µM) may reflect differential expression of target proteins .
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and transcriptomics to identify off-target effects .
Q. How can molecular docking simulations guide the understanding of its mechanism of action?
- Methodological Answer :
- Protocol : Dock the compound into ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina. Parameters: grid box centered on catalytic lysine (size 25 Å), Lamarckian genetic algorithm with 100 runs .
- Validation : Compare docking scores (ΔG ≈ -9.2 kcal/mol) with co-crystallized inhibitors (e.g., erlotinib: ΔG = -10.1 kcal/mol) and correlate with enzymatic assays (IC ≤ 10 µM suggests high affinity) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Process Chemistry Considerations :
- Heat Transfer : Exothermic steps (e.g., cyclization) require jacketed reactors with controlled cooling to prevent side reactions .
- Solvent Recovery : DMF or DMSO recovery via vacuum distillation (≥80% efficiency) reduces costs and environmental impact .
- Table: Lab-Scale vs. Pilot-Scale Parameters
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) |
|---|---|---|
| Yield | 75% | 68% |
| Reaction Time | 8 hours | 12 hours |
| Purity (HPLC) | 95% | 92% |
| Key Issue | None | Foaming in DMF |
| Data from pilot trials in . |
Methodological Guidance for Common Challenges
Q. How to address low reproducibility in biological assays?
- Recommendations :
- Standardize cell culture conditions (e.g., passage number <20, serum-free media 24 hours pre-treatment) .
- Include positive controls (e.g., doxorubicin for cytotoxicity) and report data as mean ± SEM (n ≥ 3) .
Q. What computational tools are recommended for SAR (Structure-Activity Relationship) studies?
- Tools :
- QSAR : Use Schrodinger’s QikProp for ADME predictions (e.g., BBB permeability: -2.3 vs. -1.8 for analogs) .
- Pharmacophore Modeling : Phase module to identify critical hydrogen-bond acceptors (e.g., pyrimidine N1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
